Tentoxin-d3
Description
Origin and Classification of Tentoxin (B1683006) as a Cyclic Tetrapeptide Mycotoxin
Tentoxin is a naturally occurring mycotoxin classified as a cyclic tetrapeptide. bionity.comwikipedia.orgsigmaaldrich.com It is produced by several species of phytopathogenic fungi belonging to the genus Alternaria, most notably Alternaria tenuis and Alternaria alternata. bionity.comwikipedia.orgsigmaaldrich.com The structure of tentoxin is unique, featuring four amino acid residues linked in a cyclic formation. smolecule.com Specifically, its systematic name is Cyclo(N-methyl-L-alanyl-L-leucyl-alpha,beta-didehydro-N-methylphenylalanylglycyl). bionity.com As a secondary metabolite produced by these fungi, tentoxin can contaminate various agricultural products, which has prompted the development of analytical methods for its detection. frontiersin.orgnih.gov
Historical Context of Tentoxin Research in Phytopathology
The study of tentoxin has a significant history within the field of phytopathology, the study of plant diseases. It was first isolated and characterized in 1967 by George Templeton and his colleagues from the fungus Alternaria tenuis. bionity.comwikipedia.org A key area of early research focused on its role as a virulence factor and its phytotoxic effects. frontiersin.orgnih.gov Tentoxin is known to induce chlorosis, a yellowing of leaf tissue, in susceptible seedling plants. bionity.comwikipedia.orgfrontiersin.org This effect is due to its ability to inhibit chloroplast development and interfere with the process of photophosphorylation, a crucial step in photosynthesis. sigmaaldrich.comfrontiersin.orgmedchemexpress.com These herbicidal properties have made tentoxin a subject of interest for its potential use as a natural herbicide. bionity.comresearchgate.net Research has also explored its mechanism of action, revealing that it targets and inhibits the F1 moiety of photosynthetic H+-ATPases, effectively acting as an energy transfer inhibitor. sigmaaldrich.comnih.gov
The Strategic Role of Deuterated Analogs, such as Tentoxin-d3, in Advanced Chemical Biology and Analytical Research
The development of deuterated analogs, such as this compound, represents a significant advancement for chemical biology and analytical research. smolecule.com Deuteration is the process of replacing hydrogen atoms in a molecule with their heavier isotope, deuterium (B1214612). nih.gov This subtle structural modification does not typically alter the fundamental biological activity of the compound but provides a powerful tool for researchers. smolecule.comnih.gov
This compound is a deuterium-labeled version of tentoxin. smolecule.com This labeling makes it exceptionally useful in a variety of research applications. smolecule.com One of its primary roles is as an internal standard in mass spectrometry-based analytical methods. smolecule.commdpi.com The use of stable isotope dilution assays (SIDAs) with compounds like this compound allows for highly accurate and precise quantification of the unlabeled tentoxin in complex samples, such as food matrices. smolecule.commdpi.comresearchgate.net This is crucial for monitoring food safety and understanding the extent of contamination by Alternaria toxins. nih.govmdpi.com The deuterium label allows the instrument to distinguish between the naturally occurring toxin and the added standard, correcting for any sample loss or matrix effects during analysis. mdpi.com
Furthermore, in the realm of chemical biology, deuterated analogs are invaluable for metabolic tracing and pharmacokinetic studies. smolecule.comnih.gov Researchers can use this compound to track the metabolic fate of tentoxin within a biological system, providing insights into how it is processed and distributed. smolecule.com This enhanced understanding of its molecular interactions and metabolic pathways is critical for evaluating its potential applications and biological impact. smolecule.com
Data Tables
Table 1: Chemical Properties of Tentoxin
| Property | Value |
| Chemical Formula | C22H30N4O4 |
| Molar Mass | 414.50 g/mol |
| CAS Number | 28540-82-1 |
| Appearance | White to off-white solid |
| Melting Point | 172-175 °C |
| Data sourced from multiple references. bionity.comwikipedia.orgsigmaaldrich.commedchemexpress.com |
Table 2: Chemical Information for this compound
| Property | Value |
| Chemical Formula | C22H27D3N4O4 |
| Molecular Weight | 417.52 |
| Unlabelled CAS Number | 28540-82-1 |
| Isotope Type | Deuterium |
| Data sourced from Santa Cruz Biotechnology and LGC Standards. scbt.comlgcstandards.com |
Properties
Molecular Formula |
C₂₂H₂₇D₃N₄O₄ |
|---|---|
Molecular Weight |
417.52 |
Synonyms |
Cyclo(N-methyl-L-alanyl-L-leucyl-α,β-didehydro-N-methylphenylalanylglycyl)-d3; 1,4,7,10-Tetraazacyclododecane Cyclic Peptide Deriv.-d3; (Z)-Cyclic(N-methyl-L-alanyl-L-leucyl-α,β-didehydro-N-methylphenylalanylglycyl)-d3; |
Origin of Product |
United States |
Biosynthesis and Natural Production Pathways of Tentoxin
Fungal Producers of Tentoxin (B1683006)
Tentoxin is a secondary metabolite produced by several species of phytopathogenic fungi within the genus Alternaria. These fungi are ubiquitous and can be found as saprophytes, endophytes, or pathogens on a wide variety of plants. nih.govnih.gov
The primary and most well-characterized producer of tentoxin is Alternaria alternata (previously known as Alternaria tenuis). wikipedia.orgnih.gov This species is a highly successful plant pathogen, causing diseases such as leaf spots and blights on numerous economically important crops. nih.gov Strains of A. alternata, such as the ZJ33 strain isolated from blighted leaves of Eupatorium adenophorum, have been instrumental in elucidating the tentoxin biosynthetic pathway. mdpi.comnih.gov Other species within the genus, including A. tenuis and A. porri, have also been reported to produce tentoxin. nih.gov The production of tentoxin, along with other secondary metabolites, is a key factor in the virulence and pathogenic lifestyle of these fungi. nih.gov
The genetic blueprint for tentoxin production is located within a specific gene cluster in the fungal genome. mdpi.com In Alternaria alternata strain ZJ33, two clustered genes, designated TES and TES1, have been identified as essential for tentoxin biosynthesis. mdpi.comnih.gov Targeted disruption of either of these genes results in the complete loss of tentoxin production. mdpi.comomicsdi.org The TES gene encodes the central enzyme of the pathway, a large non-ribosomal peptide synthetase (NRPS), while TES1 encodes a cytochrome P450 monooxygenase. mdpi.commdpi.com The close proximity and coordinated function of these genes are characteristic of biosynthetic gene clusters for secondary metabolites in fungi. nih.govmdpi.com
| Gene | Encoded Protein | Size (Open Reading Frame) | Predicted Protein Size | Function |
|---|---|---|---|---|
| TES | Non-Ribosomal Peptide Synthetase (NRPS) | 15,486 base pairs | 5161 amino acids | Catalyzes the assembly of the cyclic tetrapeptide backbone from precursor amino acids. mdpi.comomicsdi.org |
| TES1 | Cytochrome P450 | Contains five introns | 506 amino acids | Believed to catalyze the final dehydrogenation step, converting dihydrotentoxin to tentoxin. mdpi.commdpi.com |
Enzymatic Machinery for Tentoxin Synthesis
The synthesis of tentoxin is not performed by ribosomes but by a large, multi-domain enzymatic complex in a process known as non-ribosomal peptide synthesis. mdpi.comwikipedia.org
The core structure of tentoxin, being a peptide, is assembled by a Non-Ribosomal Peptide Synthetase (NRPS). mdpi.com The enzyme responsible for tentoxin synthesis, encoded by the TES gene, is a classic example of a modular NRPS. nih.govomicsdi.org These enzymes are large, multifunctional proteins organized into modules, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govnih.gov While some fungal secondary metabolites are synthesized through pathways involving Polyketide Synthases (PKSs) or hybrid PKS-NRPS enzymes, the biosynthesis of the tentoxin backbone relies solely on an NRPS machine. mdpi.comnih.govmdpi.com
The tentoxin NRPS, TES, is a polyfunctional protein comprised of four distinct modules, which corresponds to the four amino acids in the final tentoxin structure: glycine, alanine, leucine, and dehydrophenylalanine. mdpi.comnih.gov The synthesis follows a stepwise process:
Amino Acid Activation : Each module begins with an adenylation (A) domain that selects a specific amino acid precursor and activates it using ATP. nih.gov
Thiolation : The activated amino acid is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain, which holds the growing peptide chain. nih.gov
N-Methylation : The TES protein contains two additional N-methyltransferase (MT) domains. nih.govomicsdi.org These domains use S-adenosyl methionine (SAM) as a methyl donor to N-methylate the alanine and phenylalanine residues while they are bound to the enzyme. nih.gov
Peptide Bond Formation : A condensation (C) domain catalyzes the formation of a peptide bond between the amino acid of the current module and the growing peptide chain from the previous module. nih.gov
Cyclization and Release : After the linear tetrapeptide is assembled, it is released from the NRPS enzyme, likely through the action of a terminal condensation domain that facilitates intramolecular cyclization, forming the direct precursor, dihydrotentoxin. nih.gov
Final Oxidation : The final step in the pathway is the conversion of dihydrotentoxin to tentoxin. nih.gov This dehydrogenation reaction, which forms the double bond in the dehydrophenylalanine residue, is catalyzed by the cytochrome P450 enzyme encoded by the TES1 gene. nih.govresearchgate.net
| Domain Type | Abbreviation | Function |
|---|---|---|
| Adenylation | A | Selects and activates a specific amino acid using ATP. nih.gov |
| Thiolation (Peptidyl Carrier Protein) | T (PCP) | Covalently binds the activated amino acid and the growing peptide chain via a phosphopantetheine arm. nih.gov |
| Condensation | C | Catalyzes the formation of peptide bonds between adjacent amino acids. nih.gov |
| N-Methyltransferase | MT | Adds a methyl group (from SAM) to the amino group of enzyme-bound amino acids. nih.govnih.gov |
Precursor Incorporation and Metabolic Flux Studies in Tentoxin Production
The building blocks for tentoxin are derived from primary metabolism. The cyclic tetrapeptide structure consists of four amino acid residues: glycine, alanine, leucine, and dehydrophenylalanine (derived from phenylalanine). nih.gov Studies involving labeled precursors have confirmed the incorporation of these amino acids into the tentoxin molecule. nih.gov For instance, the de novo synthesis of tentoxin has been measured by tracking the incorporation of [U-14C]leucine. nih.gov
Furthermore, the N-methyl groups on the alanine and dehydrophenylalanine residues are derived from methionine, which acts as the primary methyl donor via the intermediate S-adenosyl methionine (SAM). mdpi.comnih.gov This methylation is essential for the biosynthetic process to continue. nih.gov While detailed metabolic flux analyses quantitatively mapping the flow of carbon and nitrogen from central metabolism into the tentoxin pathway are not extensively documented in the reviewed literature, precursor feeding studies have been fundamental in establishing the direct metabolic origins of the tentoxin molecule. nih.gov The biosynthesis of tentoxin is also subject to regulation, with production typically starting before day 5 of culture, peaking between days 9 and 12, and then declining rapidly. nih.gov
Regulation of Tentoxin Biosynthesis
The production of Tentoxin by fungi is a tightly regulated process, influenced by a complex interplay of external environmental cues and internal cellular control systems. These regulatory networks ensure that the fungus produces the toxin under conditions that are most advantageous for its growth and survival. The following sections explore these modulators and control mechanisms in detail.
Environmental and Nutritional Modulators of Fungal Tentoxin Production
The synthesis of Tentoxin by Alternaria species is highly sensitive to the surrounding environmental and nutritional conditions. Key factors such as water availability, temperature, pH, and the composition of the growth medium can significantly impact the quantity of toxin produced.
Environmental Factors:
Water Activity (aw) and Temperature: These are two of the most critical interacting factors influencing fungal growth and mycotoxin production. nih.govfao.org Studies on Alternaria alternata have shown that the optimal conditions for Tentoxin accumulation on tomato-based media are a water activity of 0.982 and a temperature of 21°C after 28 days of incubation. nih.gov Toxin production was observed across a temperature range of 15-35°C at water activities of 0.982 and 0.954. nih.gov Small amounts of Tentoxin were even detected at 6°C when the water activity was 0.982, indicating that production can occur, albeit slowly, at lower temperatures. nih.gov Generally, the conditions that permit mycotoxin production are narrower than those that allow for fungal growth. nih.gov
pH: The pH of the growth medium also plays a crucial role. Optimal biosynthesis of Tentoxin occurs around a pH of 7. fao.org Deviations from this neutral pH, either to more acidic or alkaline conditions, can lead to an increased release of Tentoxin that was previously stored within the fungal cells, rather than an increase in de novo synthesis. fao.org In some related fungal species, acidic pH has been shown to favor the expression of genes involved in toxin production. mdpi.com
Nutritional Factors:
Carbon and Nitrogen Sources: The type and ratio of carbon and nitrogen sources available to the fungus are significant modulators of Tentoxin production. Research on Alternaria alternata has demonstrated that among various carbon sources, sucrose supports maximum growth and toxin production. researchgate.net For nitrogen sources, potassium nitrate (B79036) was found to be the most effective. researchgate.net Furthermore, the carbon to nitrogen (C:N) ratio is a critical determinant; a higher carbon and lower nitrogen ratio was found to yield the best results for both fungal growth and toxin synthesis. researchgate.net
Phosphate (B84403) and Sulphur: The presence of other essential nutrients like phosphorus and sulphur also influences mycotoxin biosynthesis. Studies have identified potassium dihydrogen phosphate and magnesium sulphate as the optimal phosphorus and sulphur sources, respectively, for Tentoxin production by A. alternata. researchgate.net Interestingly, for older mycelia, the synthesis of Tentoxin does not appear to be regulated by the presence of acetate (B1210297), phosphate, or glucose. fao.org
Host Plant Substances: Compounds from the host plant can influence the production of Tentoxin. Research has shown that substances derived from the Chinese cabbage (Brassica chinensis) can reduce the de novo synthesis of Tentoxin by the fungus. fao.org
**Table 1: Influence of Environmental Factors on Tentoxin Production by *Alternaria alternata***
| Factor | Optimal Condition | Observed Range for Production | Reference |
|---|---|---|---|
| Temperature | 21°C | 6°C - 35°C | nih.gov |
| Water Activity (aw) | 0.982 | 0.954 - 0.982 | nih.gov |
| pH | ~7.0 | - | fao.org |
**Table 2: Effect of Nutritional Sources on Tentoxin Production by *Alternaria alternata***
| Nutrient Category | Optimal Source | Effect | Reference |
|---|---|---|---|
| Carbon | Sucrose | Maximum growth and toxin production | researchgate.net |
| Nitrogen | Potassium Nitrate | Maximum growth and toxin production | researchgate.net |
| Phosphorus | Potassium Dihydrogen Phosphate | Maximum growth and toxin production | researchgate.net |
| Sulphur | Magnesium Sulphate | Maximum growth and toxin production | researchgate.net |
| C:N Ratio | High Carbon : Low Nitrogen | Maximum growth and toxin production | researchgate.net |
Transcriptional and Post-Transcriptional Control Mechanisms
The biosynthesis of Tentoxin is governed by specific genes and the enzymes they encode. Regulation at the transcriptional level controls whether these genes are turned "on" or "off," while post-transcriptional mechanisms can fine-tune the production process.
Transcriptional Control:
The core of Tentoxin biosynthesis is managed by a biosynthetic gene cluster (BGC). mdpi.com In Alternaria alternata, two specific genes have been identified as essential for Tentoxin production. researchgate.net
Non-Ribosomal Peptide Synthetase (NRPS) Gene (TES): This gene encodes a large, multifunctional enzyme known as Tentoxin synthetase. researchgate.netmdpi.com NRPS enzymes are common in fungi and bacteria for the synthesis of peptide-based secondary metabolites without the use of ribosomes. researchgate.net The TES gene is responsible for assembling the four amino acid precursors of Tentoxin. fao.orgmdpi.com
Cytochrome P450 Gene (TES1): This gene works in conjunction with the NRPS gene and is also required for the biosynthesis of Tentoxin. researchgate.net Cytochrome P450 enzymes are often involved in modifying steps, such as oxidation, during the formation of secondary metabolites.
The expression of these genes is a primary control point. Environmental and nutritional signals are interpreted by the fungus's regulatory networks, which can then activate or repress the transcription of the TES and TES1 genes, thereby controlling the initiation of Tentoxin synthesis. mdpi.comnih.gov
Post-Transcriptional and Enzymatic Control:
Once the TES gene is transcribed into messenger RNA (mRNA) and translated into protein, further regulation occurs at the level of the enzyme itself.
Tentoxin Synthetase Multienzyme: The Tentoxin synthetase is a large, polyfunctional protein (estimated to be ≥ 400 kDa) that acts as a multienzyme complex. fao.orgmdpi.com This enzyme activates the precursor amino acids (Glycine, Alanine, Phenylalanine, and Leucine) using ATP. fao.org
N-Methylation: A crucial step in the synthesis is the N-methylation of specific amino acid residues. mdpi.com The Tentoxin synthetase has an integrated methyltransferase activity, using S-adenosyl methionine (SAM) as the methyl group donor. fao.orgmdpi.com This methylation is essential for the continuation of the peptide chain elongation and the eventual cyclization to form the final Tentoxin molecule. fao.org
These enzymatic-level controls represent a form of post-transcriptional regulation, where the activity of the biosynthetic machinery is directly managed, allowing for a more rapid response to changing conditions than transcriptional control alone.
Molecular Mechanisms of Tentoxin Action in Biological Systems
Targeting of Chloroplast Development and Biogenesis
Tentoxin (B1683006) exerts its phytotoxic effects primarily by disrupting the normal development and function of chloroplasts, the site of photosynthesis. Its impact is most pronounced in the early stages of seedling germination and greening. oup.com
Effects on Plastid Ultrastructure and Functional Integrity
These structural changes impair the plastid's ability to carry out its functions. While the coupling factor 1 (CF1) protein is present in both treated and untreated plastids, its functional context is compromised by the malformed membranes. researchgate.net This disruption of etioplast and chloroplast development appears to be a primary mechanism of action, distinct from a direct inhibition of photophosphorylation. researchgate.net
| Organism | Susceptibility | Effect on Prolamellar Body (PLB) | Effect on Thylakoid Lamellae | Overall Plastid Morphology | Reference |
|---|---|---|---|---|---|
| Cucumber (Cucumis sativus) | Sensitive | Interferes with development | Interferes with formation | Deformed plastids | nih.gov |
| Mung Bean (Vigna radiata) | Sensitive | Structurally distinct PLBs with associated vesicles | Reduced development | Abnormal etioplast and chloroplast development | researchgate.net |
| Ivyleaf Morningglory (Ipomoea hederacea) | Sensitive | PLBs retained after light exposure | Inconsistent internal membrane orientation | Altered ultrastructure | researchgate.net |
| Cabbage (Brassica oleracea) | Resistant | No notable effects | No notable effects | Normal | nih.gov |
Influence on Chlorophyll (B73375) Metabolism and Chlorosis Induction
A visible symptom of Tentoxin's effect on susceptible seedlings is chlorosis, a condition characterized by a lack of chlorophyll, resulting in a yellow or pale appearance. nih.gov
Investigation of Direct vs. Indirect Effects on Chlorophyll Synthesis
Research indicates that Tentoxin's effect on chlorophyll levels is largely indirect, stemming from the disruption of chloroplast development rather than a direct chemical inhibition of the chlorophyll biosynthesis enzymes. nih.gov For instance, studies on cucumber showed that the enzymatic conversion of protochlorophyll(ide) to chlorophyll(ide) was not directly blocked. nih.gov
However, the toxin does have a clear impact on the precursors and stability of chlorophyll. The reduced chlorophyll accumulation is attributed to a combination of two main factors: a decreased rate of synthesis of the precursor protochlorophyll(ide) and increased photobleaching or instability of the newly formed chlorophyll(ide). researchgate.net In mung bean, the resynthesis of protochlorophyll(ide) in the dark following light exposure was found to be five to six times slower in tissues treated with Tentoxin. researchgate.net This suggests that while the toxin may not target a specific biosynthetic enzyme directly, its disruption of the plastid's structural and energetic integrity indirectly cripples the entire process of chlorophyll synthesis and accumulation. nih.govresearchgate.net
| Organism | Parameter Measured | Effect of Tentoxin | Reference |
|---|---|---|---|
| Cucumber (Cucumis sativus) | Total Chlorophyll Concentration | ~90% reduction | nih.gov |
| Mung Bean (Vigna radiata) | Total Chlorophyll(ide) Content | ~16-fold lower than control | researchgate.net |
| Mung Bean (Vigna radiata) | Phototransformable Protochlorophyll(ide) | 25% less than control | researchgate.net |
| Mung Bean (Vigna radiata) | Non-phototransformable Protochlorophyll(ide) | 35% less than control | researchgate.net |
| Mung Bean (Vigna radiata) | Protochlorophyll(ide) Resynthesis Rate | 5 to 6 times slower than control | researchgate.net |
Interactions with Specific Protein Targets
The molecular basis for Tentoxin's disruption of chloroplast function lies in its highly specific interaction with a key protein complex involved in energy transduction.
The primary molecular target of Tentoxin is the chloroplast F1-ATPase (CF1), which is the catalytic component of the ATP synthase enzyme responsible for synthesizing ATP during photophosphorylation. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The toxin acts as a potent inhibitor of this enzyme's activity in sensitive plant species. nih.gov
Structural and genetic studies have pinpointed the precise binding site and the mechanism of inhibition. Tentoxin binds at the interface between the α and β subunits of the CF1 complex. pnas.org The crystal structure of the inhibited enzyme reveals that the toxin molecule intercalates itself into a cleft, forming a hydrogen bond with the aspartate residue at position 83 (Asp-83) of the β-subunit and making hydrophobic contact with several residues on the adjacent α-subunit. pnas.org This binding physically blocks the conformational changes and rotation within the ATP synthase complex that are essential for ATP synthesis. nih.govpnas.org
Crucially, the sensitivity of a plant species to Tentoxin is determined by the amino acid present at codon 83 of the chloroplast atpB gene, which codes for the β-subunit. nih.gov
Sensitive species have an aspartate (Asp) residue at this position.
Resistant species have a glutamate (B1630785) (Glu) residue at this position.
This single amino acid substitution is sufficient to confer resistance, as demonstrated by site-directed mutagenesis studies in the alga Chlamydomonas reinhardtii, which was rendered sensitive to the toxin by changing its native glutamate to an aspartate at codon 83. nih.gov This specificity makes Tentoxin a subject of interest for its potential as a selective herbicide. cambridge.orgresearchgate.net
Binding and Modulation of ATP Synthase (Coupling Factor 1) as a Primary Receptor
The primary molecular target for tentoxin is the F1 portion of the chloroplast ATP synthase (CF1), a multi-subunit enzyme critical for synthesizing ATP during photosynthesis. publish.csiro.au The binding of tentoxin to this complex is highly specific and occurs at the interface between the α and β subunits. pnas.orgnih.govacs.org Research, including crystal structure analysis and photolabeling studies, has confirmed that tentoxin settles into a cleft at this interface. pnas.orgacs.org Specifically, the binding site involves residues from both the non-catalytic α-subunit and the catalytic β-subunit. pnas.orgcabidigitallibrary.org
Sensitivity to tentoxin is largely determined by the amino acid at position 83 of the β subunit; an aspartate residue at this position is required, though not solely sufficient, for inhibition. publish.csiro.aucabidigitallibrary.orgacs.org The interaction is complex, involving hydrogen bonds with β-subunit residues and hydrophobic contacts with several residues on the adjacent α-subunit. pnas.org This binding mechanically blocks the necessary conformational changes and inter-subunit contacts required for the enzyme's normal catalytic cycle. pnas.org
Interestingly, the interaction is concentration-dependent. At low concentrations (in the nanomolar range), tentoxin acts as a potent, uncompetitive inhibitor of ATP synthesis and hydrolysis. pnas.orgcabidigitallibrary.orgasm.org However, at higher concentrations (in the micromolar range), tentoxin can bind to a second, lower-affinity site, which leads to a reactivation and even stimulation of the enzyme's ATPase activity. cabidigitallibrary.orgacs.orgasm.orgnih.gov Despite this, even at higher concentrations that partially restore ATPase activity, ATP synthesis coupled to proton transport remains compromised. acs.orgasm.org
| Feature of Tentoxin Binding to ATP Synthase (CF1) | Description | Source(s) |
| Primary Target | Chloroplast F1-ATPase (CF1) | publish.csiro.au |
| Binding Location | Interface between α and β subunits | pnas.orgnih.govacs.org |
| Key Residue for Sensitivity | Aspartate at position 83 of the β-subunit | publish.csiro.aucabidigitallibrary.orgacs.org |
| Inhibitory Action | Blocks conformational changes and inter-subunit contacts | pnas.org |
| Concentration Dependence | High-affinity inhibitory site (nM), low-affinity stimulatory site (µM) | cabidigitallibrary.orgacs.orgasm.org |
Biochemical Consequences of ATP Synthase Inhibition
The binding of a single tentoxin molecule to the high-affinity inhibitory site on the CF1 complex is sufficient to halt the enzyme's activity. nih.gov This inhibition has profound and immediate biochemical consequences within the chloroplast.
The primary result is the cessation of ATP synthesis. By blocking the proton channel within the ATP synthase, tentoxin prevents the conversion of ADP and inorganic phosphate (B84403) into ATP. This starves the cell of the energy currency required for numerous anabolic processes, most notably the Calvin cycle for carbon fixation.
Inhibition of the ATP synthase also disrupts the proton gradient (ΔpH) across the thylakoid membrane. As protons pumped during the light-dependent reactions of photosynthesis can no longer flow through the ATP synthase, they accumulate in the thylakoid lumen. This leads to an increase in the transmembrane proton gradient, a condition known as thylakoid energization. capes.gov.brresearchgate.net This "over-pressurization" can trigger protective mechanisms but also leads to downstream damage. The blockage of ATP production prevents the regeneration of NADP+ in the Calvin cycle, which is the primary electron acceptor for the photosynthetic electron transport chain. capes.gov.br This disruption in electron flow can lead to the production of damaging reactive oxygen species (ROS).
Broader Cellular and Biochemical Impacts
The effects of tentoxin radiate outward from the initial inhibition of ATP synthase, affecting broader photosynthetic activities and interconnected metabolic pathways that are vital for plant survival and growth.
Effects on Photosynthetic Processes Beyond Chlorophyll Synthesis
While the most visible symptom of tentoxin in sensitive plants is chlorosis (a lack of chlorophyll), the toxin's impact is not on chlorophyll synthesis directly but rather on the development of functional chloroplasts. nih.gov The disruption of ATP production and the resulting energy imbalance have wider effects on photosynthesis.
The increased proton gradient caused by ATP synthase inhibition leads to an increase in "energy-dependent" quenching of chlorophyll fluorescence (qE). capes.gov.br This is a photoprotective mechanism where excess light energy is dissipated as heat to prevent damage to the photosynthetic apparatus. However, under prolonged tentoxin exposure, these mechanisms may be insufficient.
| Impact on Photosynthesis | Mechanism | Consequence | Source(s) |
| Chloroplast Development | Disruption of normal plastid development | Deformed plastids, reduced lamellae | nih.gov |
| Photoprotection | Increased thylakoid proton gradient (ΔpH) | Increased energy-dependent quenching (qE) | capes.gov.br |
| Electron Transport | Lack of ATP for Calvin Cycle stalls NADP+ regeneration | Restricted linear electron transport, imbalance in redox states of photosystems | capes.gov.brresearchgate.net |
Impacts on Other Metabolic Pathways in Host Plants
The severe disruption of chloroplast energy metabolism and carbon fixation has cascading effects on nearly all major metabolic pathways in the plant. The plant's ability to synthesize essential molecules is fundamentally compromised.
With the supply of ATP and carbohydrates from photosynthesis drastically reduced, the synthesis of other vital compounds is inhibited. This includes:
Nitrogen Metabolism and Amino Acid Synthesis: The assimilation of nitrate (B79036) and the synthesis of amino acids are energy-intensive processes that rely heavily on ATP and carbon skeletons derived from photosynthesis.
Lipid Biosynthesis: The production of fatty acids and lipids, essential for membrane integrity and energy storage, is also an ATP-dependent process that is hindered.
Ultimately, the widespread metabolic shutdown caused by the inhibition of a single, crucial enzyme prevents the normal growth and development of the plant, leading to the characteristic symptoms of tentoxin poisoning in sensitive species.
Plant Tentoxin Interactions and Phytotoxic Phenotypes
Differential Plant Sensitivity and Insensitivity to Tentoxin (B1683006)
The response of plant species to Tentoxin is markedly varied, with no clear taxonomic relationship determining sensitivity. cambridge.org This differential response allows for the classification of plants into susceptible and resistant categories, a distinction that is critical for understanding the toxin's mode of action and its potential as a selective herbicide. cambridge.org
Extensive surveys have categorized numerous plant species based on their response to Tentoxin. Generally, species within the Cruciferae family exhibit strong resistance, while many species in families like Compositae and Umbelliferae are sensitive. apsnet.org A classic example of this differential sensitivity is observed between cucumber (Cucumis sativus), which is highly susceptible, and cabbage (Brassica oleracea), which is resistant. nih.gov In susceptible species like cucumber, Tentoxin treatment leads to a significant decrease in the activities of chloroplastic enzymes, whereas these enzymes remain unaffected in resistant species like cabbage. nih.gov
Below is an interactive data table summarizing the sensitivity of various plant families and species to Tentoxin.
| Family | Species | Sensitivity |
| Cruciferae | Brassica oleracea (Cabbage) | Insensitive |
| Arabidopsis thaliana | Insensitive | |
| Brassica campestris (Field Mustard) | Insensitive | |
| Gramineae | Zea mays (Corn) | Insensitive |
| Triticum aestivum (Wheat) | Insensitive | |
| Leguminosae | Glycine max (Soybean) | Insensitive |
| Solanaceae | Nicotiana glutinosa | Sensitive |
| Compositae | Lactuca sativa (Lettuce) | Sensitive |
| Cucurbitaceae | Cucumis sativus (Cucumber) | Sensitive |
| Malvaceae | Gossypium hirsutum (Cotton) | Sensitive |
This table is based on data compiled from multiple research sources. cambridge.orgapsnet.orgnih.gov
The basis for sensitivity or resistance to Tentoxin is genetic. Early research indicated that sensitivity in some species, such as Nicotiana glutinosa, is maternally inherited, pointing towards a target site within the chloroplasts. cambridge.org Later studies identified that susceptibility is linked to the coding of the β subunit of the chloroplast proton ATPase. nih.gov Specifically, the presence of an aspartate residue at codon 83 of this protein subunit confers susceptibility, while the presence of glutamate (B1630785) at the same position correlates with resistance. nih.gov
Quantitative Trait Locus (QTL) mapping is a powerful method for dissecting genetically complex traits like disease and toxin resistance. nih.gov While specific QTL mapping studies for Tentoxin resistance are not extensively detailed in general literature, the principles of QTL analysis have been widely applied to understand plant resistance to other fungal pathogens and their toxins. nih.govgdddrjournal.com Such studies help identify the specific genomic regions that contain genes controlling the resistance phenotype. nih.gov For instance, research on Cochliobolus miyabeanus, a fungus that produces Tentoxin and causes brown spot disease in rice, has identified the non-ribosomal peptide synthetase (NRPS) gene responsible for Tentoxin biosynthesis, highlighting the genetic interplay between pathogen and plant. nih.gov
Resistance Mechanisms in Insensitive Plant Species
Resistance to Tentoxin in plants is primarily attributed to target-site insensitivity. nih.gov This mechanism involves a subtle modification in the molecular target of the toxin, rendering it unable to bind and exert its inhibitory effect.
The primary target of Tentoxin is the CF1-ATPase enzyme in chloroplasts. researchgate.net In resistant species, a single amino acid substitution in the β-subunit of this enzyme prevents the toxin from binding effectively. nih.gov As mentioned previously, the key substitution is at codon 83, where resistant plants have a glutamate residue, while sensitive plants have an aspartate residue. nih.gov This single change is sufficient to confer a high level of resistance, preventing the inhibition of photophosphorylation and the subsequent cascade of events leading to chlorosis. nih.govnih.gov
This form of resistance is highly specific and does not involve broader detoxification pathways that metabolize or sequester the toxin. mdpi.com The genetic basis of target-site resistance means that the trait is heritable and stable, which explains the consistent insensitivity observed within certain plant families like the Cruciferae. apsnet.org
Physiological and Molecular Basis of Tentoxin Tolerance
The tolerance or sensitivity of a plant species to tentoxin is determined at the molecular level and is linked to the specific structure of a crucial enzyme within the chloroplasts. Tentoxin induces chlorosis, a condition where leaves produce insufficient chlorophyll (B73375), and growth arrest in sensitive plants. nih.gov The primary physiological effect of tentoxin is the inhibition of the energy-transfer process in photophosphorylation by binding to and inactivating the chloroplast ATP synthase (also known as chloroplast coupling factor 1 or CF1). pnas.org
The basis for tolerance lies in natural variations within the genes encoding subunits of this enzyme. Research comparing sensitive and resistant species, particularly within the Nicotiana (tobacco) genus, has pinpointed the genetic determinant of sensitivity. nih.gov Plants that possess a specific variation of the chloroplast ATP synthase can function normally even in the presence of the toxin, rendering them tolerant. This tolerance is not due to an active detoxification process but rather a pre-existing insensitivity at the toxin's target site.
The interaction is highly specific; tentoxin affects the chloroplast F1-ATPase in sensitive plants but does not have the same effect on the homologous mitochondrial or bacterial ATP synthase enzymes. pnas.org This specificity underscores that tolerance is a result of subtle, yet critical, evolutionary divergences in the structure of this essential enzyme.
Table 1: Plant Species Sensitivity to Tentoxin
| Sensitivity Status | Family | Species | Common Name | Reference |
| Sensitive | Amaranthaceae | Amaranthus retroflexus | Redroot Pigweed | apsnet.org |
| Cruciferae | Raphanus raphanistrum | Wild Radish | apsnet.org | |
| Gramineae | Hordeum vulgare | Barley | apsnet.org | |
| Gramineae | Zea mays | Corn/Maize | apsnet.org | |
| Violaceae | Viola tricolor | Wild Pansy | apsnet.org | |
| Insensitive | Convolvulaceae | Convolvulus tricolor | Dwarf Morning Glory | apsnet.org |
| Cruciferae | Arabidopsis thaliana | Thale Cress | apsnet.org | |
| Cruciferae | Brassica oleracea | Cabbage/Kale | apsnet.org | |
| Leguminosae | Glycine max | Soybean | apsnet.org | |
| Solanaceae | Lycopersicon esculentum | Tomato | apsnet.org |
Role of Specific Protein Variants or Detoxification Pathways in Plant Defense
The primary mechanism of plant defense against tentoxin is not based on detoxification pathways but on target-site resistance conferred by specific protein variants of the chloroplast F1-ATPase (CF1). pnas.orgacs.org This enzyme complex is composed of multiple subunits, and variations in the α (alpha) and β (beta) subunits are central to determining whether a plant is sensitive or resistant.
Detailed molecular studies have identified a specific amino acid residue as the key determinant of sensitivity. acs.org In the catalytic β-subunit of the CF1 enzyme, the amino acid at position 83 plays a crucial role. nih.gov
Sensitive Plants: Species that have an aspartate (Asp) residue at position 83 of the β-subunit are sensitive to tentoxin. nih.gov
Resistant Plants: Species that have a glutamate (Glu) residue at this same position are resistant. nih.gov
The genetic relevance of this single amino acid substitution was confirmed through chloroplast transformation experiments in the alga Chlamydomonas reinhardtii. This organism is normally resistant to tentoxin; however, when its atpB gene (which codes for the β-subunit) was mutated to substitute aspartate for the naturally occurring glutamate at codon 83, the alga became sensitive to the toxin. nih.gov
Further research indicates that while the β-subunit's Asp83 is required for inhibition, it is not solely sufficient. acs.org The binding pocket for tentoxin is located at the interface between the α and β subunits. pnas.org Therefore, residues on the α-subunit also participate in creating the high-affinity binding site that leads to the strong inhibition of the enzyme's catalytic function in sensitive species. acs.orgnih.gov Experiments using hybrid enzymes, assembled from subunits of both sensitive (spinach) and insensitive (the bacterium Rhodospirillum rubrum) organisms, demonstrated that specific regions of the α-subunit are required in conjunction with the critical aspartate on the β-subunit for tentoxin to be an effective inhibitor. acs.org
Currently, the predominant evidence points to this target-site modification as the exclusive defense mechanism. There is limited research suggesting the existence of specific metabolic pathways in plants for the detoxification or degradation of tentoxin. The defense is passive, relying on a pre-existing protein structure that prevents the toxin from binding and exerting its phytotoxic effect.
Table 2: Molecular Determinants of Tentoxin Sensitivity in Chloroplast F1-ATPase
| Subunit | Residue Position | Amino Acid in Sensitive Species | Amino Acid in Resistant Species | Consequence of Variation | Reference |
| Beta (β) | 83 | Aspartate (Asp) | Glutamate (Glu) | Primary determinant of sensitivity. Aspartate is required for tentoxin to bind and inhibit the enzyme. | nih.gov |
| Alpha (α) | Not specified | Specific residues present | Residues absent or different | Contributes to forming the high-affinity inhibitory binding pocket along with the β-subunit. | acs.orgnih.gov |
Advanced Analytical Methodologies for Tentoxin and Tentoxin D3
Chromatographic Separations for Tentoxin (B1683006) Analysis
Effective chromatographic separation is the foundational step for reliable Tentoxin analysis, serving to isolate the analyte from complex sample matrices prior to detection.
High-Performance Liquid Chromatography (HPLC) is the predominant separation technique employed for Tentoxin analysis. nih.gov The most common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. mdpi.commdpi.com Researchers have successfully used various mobile phase compositions, typically consisting of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.commdpi.com To improve peak shape and chromatographic performance, especially for challenging analytes, the mobile phase is often buffered. For instance, methods have been developed using a mobile phase gradient composed of 5 mM ammonium (B1175870) acetate (B1210297) buffer at an alkaline pH (~8.0) and methanol. mdpi.com Another approach utilized a binary gradient with 5 mM ammonium formate (B1220265) in water (pH 8.3) and methanol. mdpi.com The selection of an alkaline mobile phase can be crucial for achieving symmetric chromatographic peaks for certain Alternaria toxins that are analyzed simultaneously. mdpi.com In one documented HPLC analysis, a retention time of approximately 40.3 minutes was reported for Tentoxin, demonstrating the capability of these systems to resolve the compound effectively. researchgate.net
Continuous innovation in HPLC column technology has significantly enhanced the resolution and efficiency of Tentoxin separations. While traditional C18 columns remain widely used, newer advancements offer superior performance. mdpi.comlctech.de Modern columns often feature smaller particle sizes (e.g., 2.5 µm or 2.7 µm) which lead to sharper peaks and better separation efficiency. mdpi.commdpi.com
One area of advancement is the development of different stationary phase chemistries beyond standard C18. For example, pentafluorophenyl (PFP) modified silica (B1680970) gel columns have been utilized for the analysis of Alternaria toxins, offering alternative selectivity compared to C18 phases. ingenieria-analitica.com Furthermore, the underlying silica particle technology has evolved. Columns such as the Waters XSelect HSS T3 are built on High Strength Silica technology, providing improved stability and peak shape for a wide range of compounds. mdpi.com Another key development is the use of superficially porous particles (SPP), as seen in columns like the Ascentis Express C18. mdpi.com SPP columns consist of a solid, impermeable core with a thin, porous outer layer, which allows for faster mass transfer and results in higher efficiency separations at lower backpressures compared to traditional fully porous particles of the same size. These advancements in column chemistry enable more robust, faster, and higher-resolution separations of Tentoxin from complex sample extracts.
Mass Spectrometry Detection and Quantification of Tentoxin
Mass spectrometry (MS) is the definitive technique for the detection and quantification of Tentoxin, prized for its exceptional sensitivity and specificity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the "gold standard" for the analysis of Tentoxin and other mycotoxins. researchgate.netmdpi.com This technique combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer, typically a triple quadrupole instrument. nih.gov The process operates by selecting the precursor ion (the molecular ion of Tentoxin) in the first quadrupole, fragmenting it in a collision cell, and then detecting specific product ions in the third quadrupole. mdpi.com This monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and matrix interference, allowing for highly sensitive detection. ingenieria-analitica.com The high sensitivity of LC-MS/MS enables the quantification of Tentoxin at very low concentrations, with reported limits of quantification (LOQs) varying depending on the sample matrix. mdpi.comnih.gov
Table 1: Reported Limits of Quantification (LOQ) for Tentoxin using LC-MS/MS
| Matrix | Limit of Quantification (LOQ) | Source |
| Tomato Juice | 1.75 ng/g | nih.gov |
| Wheat | 1.40 µg/kg | mdpi.com |
| General (Herbs) | 0.01 - 2.0 ng/mL | nih.gov |
Once the precursor ion is generated, fragmentation parameters within the collision cell, such as collision energy (CE) and collision cell exit potential (CXP), are optimized to produce a stable and abundant signal for the chosen product ions. nih.gov This ensures the best possible sensitivity and specificity for the MRM transitions.
Table 2: Example ESI and MRM Parameters for Tentoxin Analysis
| Parameter | Value (Positive Mode) | Value (Negative Mode) | Source |
| Ion Spray Voltage | 5500 V | -4000 V | nih.gov, mdpi.com |
| Source Temperature | 450 °C | 600 °C | nih.gov, mdpi.com |
| Curtain Gas (CUR) | 20 | 20 | nih.gov, mdpi.com |
| Ion Source Gas 1 (GS1) | 50 | 30 | nih.gov, mdpi.com |
| Ion Source Gas 2 (GS2) | 50 | 30 | nih.gov, mdpi.com |
| MRM Transition | |||
| Precursor Ion (Q1) | Not specified | 415.2 m/z | mdpi.com |
| Product Ion (Q3 - Quantifier) | Not specified | 140.1 m/z | mdpi.com |
| Product Ion (Q3 - Qualifier) | Not specified | 282.2 m/z | mdpi.com |
Role of Tentoxin-d3 as an Internal Standard in Isotope Dilution Mass Spectrometry
The most accurate method for quantifying analytes with LC-MS/MS is the stable isotope dilution assay (SIDA), also known as isotope dilution mass spectrometry (IDMS). nih.govmdpi.com This approach is considered a high-level metrological method because it provides exceptional accuracy and precision. nih.gov In this technique, a known quantity of an isotopically labeled version of the analyte, in this case this compound, is added to the sample at the very beginning of the analytical process. mdpi.comunimore.it
This compound is chemically identical to native Tentoxin but has a higher mass due to the replacement of three hydrogen atoms with deuterium (B1214612). Because of this chemical identity, this compound behaves exactly the same as the native Tentoxin during sample extraction, cleanup, and chromatographic separation. nih.gov Crucially, it also experiences the same degree of signal suppression or enhancement in the ESI source caused by the sample matrix. nih.gov
The mass spectrometer can easily differentiate between the native Tentoxin (e.g., precursor m/z 415.2) and the heavier this compound (e.g., precursor m/z 418.2) based on their mass-to-charge ratios. mdpi.comlumiprobe.com By measuring the ratio of the signal response of the native analyte to that of the labeled internal standard, an accurate concentration can be calculated. researchgate.net This ratio method effectively corrects for any analyte loss during sample preparation and compensates for variability in instrument response, leading to highly reliable and accurate quantification. nih.govresearchgate.net The use of this compound is therefore a cornerstone of modern, high-quality analytical methods for Tentoxin. mdpi.com
Enhancing Accuracy and Precision in Quantitative Analysis of Tentoxin in Complex Matrices
The quantitative analysis of Tentoxin in intricate biological and environmental samples is frequently hampered by the sample matrix's complexity and the analyte's low concentration levels. To achieve the high accuracy and precision required for reliable data, modern analytical chemistry has increasingly adopted the use of stable isotope dilution assays (SIDAs) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net In this context, this compound serves as an ideal internal standard for the quantification of native Tentoxin.
Isotopically labeled internal standards are considered the "gold standard" for quantitative mass spectrometry because they share nearly identical physicochemical properties with their unlabeled counterparts. nih.govsigmaaldrich.com this compound co-elutes with Tentoxin during chromatographic separation and exhibits the same behavior during sample preparation, extraction, and ionization in the mass spectrometer's source. nih.gov This co-behavior allows it to accurately correct for variations that can occur at any stage of the analytical process, from extraction efficiency to instrumental response.
Research focused on the analysis of mycotoxins in challenging matrices like forage maize and maize silage has demonstrated the success of LC-MS/MS methods. nih.govmdpi.comresearchgate.net Validation studies for such methods assess key performance parameters to ensure the data is reliable. These parameters include recovery, precision (both intra-day and inter-day), and detection capability. The use of an appropriate internal standard like this compound is integral to meeting the stringent validation requirements set by regulatory bodies. For instance, a validated method for various Alternaria toxins, including Tentoxin, in matrices such as tomato, wheat, and sunflower seeds, demonstrated excellent precision and trueness, with recoveries ranging from 74% to 112% and repeatability below 5.7% RSD. mdpi.com
Below is a table summarizing typical performance characteristics for a validated LC-MS/MS method for mycotoxin analysis in complex feed matrices, illustrating the high level of accuracy and precision achievable.
Table 1: Representative Performance Data for Mycotoxin Quantification in Complex Feed Matrices Using LC-MS/MS
| Parameter | Typical Range of Values | Description |
|---|---|---|
| Recovery (RA) | 94% - 108% | The percentage of the known amount of analyte recovered, indicating the trueness of the method. nih.govresearchgate.net |
| Intra-day Precision (RSDr) | 2% - 16% | The relative standard deviation of results from multiple analyses of the same sample within the same day, measuring repeatability. nih.govresearchgate.net |
| Inter-day Precision (RSDR) | 2% - 12% | The relative standard deviation of results from analyses of the same sample on different days, measuring intermediate precision. nih.govresearchgate.net |
| Limit of Quantification (LOQ) | 0.19 - 1.40 µg/kg | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. mdpi.com |
Compensation for Matrix Effects and Sample Preparation Variability
A primary challenge in LC-MS/MS analysis is the "matrix effect," which refers to the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix. nih.gov These interferences can either suppress or enhance the analyte's signal, leading to inaccurate quantification. researchgate.netqascf.com Matrix effects are particularly pronounced in complex samples like cereals, spices, and animal feed. researchgate.netnih.gov
The use of a stable isotope-labeled internal standard such as this compound is the most effective strategy to compensate for these matrix effects. nih.govnih.gov Since this compound has the same molecular structure and retention time as native Tentoxin, it experiences the same degree of signal suppression or enhancement. nih.gov By calculating the response ratio of the analyte to the internal standard, the variability caused by the matrix is effectively normalized, leading to a more accurate and robust quantification. nih.gov
Similarly, variability during the sample preparation workflow—including extraction, clean-up, and concentration steps—can lead to analyte loss. nih.gov An ideal internal standard is added at the beginning of the sample preparation process. Any loss of the native Tentoxin during these steps will be mirrored by a proportional loss of this compound. This ensures that the final analyte-to-internal-standard ratio remains constant, thereby correcting for procedural inconsistencies. researchgate.net Studies on multiclass contaminants in complex feed have shown that while extraction efficiencies can be high (often 70-120%), signal suppression due to matrix effects is a major source of deviation from expected results when using external calibration. nih.govresearchgate.net The application of an isotopic internal standard directly addresses this issue.
The table below illustrates the extent of matrix effects observed for mycotoxins in different complex feed matrices.
Table 2: Observed Absolute Matrix Effects for Mycotoxins in Different Feed Matrices
| Matrix Type | Range of Absolute Matrix Effect (%) | Interpretation |
|---|---|---|
| Cereal-Based Feed | 60% - 100% | Moderate to significant signal suppression is common. qascf.com |
| Hay/Silage Feed | 7% - 187% | High variability, with both severe signal suppression (<100%) and signal enhancement (>100%) observed. qascf.com |
| Spices | Up to -89% | Strong ion suppression is frequently encountered in this matrix type. researchgate.net |
Other Spectroscopic and Analytical Techniques for Tentoxin Characterization
Beyond quantitative analysis using LC-MS/MS, a range of other spectroscopic and analytical techniques are employed for the structural characterization and identification of Tentoxin. eurekaselect.comresearchgate.net These methods provide crucial information about the molecule's structure, functional groups, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for elucidating the complete chemical structure of molecules. eurekaselect.com Proton (¹H) NMR has been instrumental in determining the sequence and configuration of the amino acids within the cyclic tetrapeptide structure of Tentoxin. acs.org Two-dimensional (2D) NMR techniques can further reveal through-bond and through-space correlations between atoms, confirming the compound's connectivity and stereochemistry.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental separation technique used to isolate and purify Tentoxin from crude extracts or to confirm its presence in samples. nih.gov When coupled with a detector like an ultraviolet (UV) or diode-array detector (DAD), HPLC can provide preliminary identification and quantification based on the compound's retention time and UV absorbance spectrum. researchgate.net Chromatograms from HPLC analysis clearly show the retention time for standard Tentoxin, which can be compared against peaks from sample extracts to identify its presence. researchgate.net
Mass Spectrometry (MS): In addition to its use as a detector for LC, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. mdpi.com This data can be used to determine the elemental composition of Tentoxin, which is a critical step in its identification and structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netunizar-csic.es The resulting spectrum acts as a "molecular fingerprint," showing characteristic absorption bands for peptide bonds (amide groups), alkyl groups, and other structural features within the Tentoxin molecule. nih.gov
These techniques, often used in combination, provide a comprehensive characterization of Tentoxin, complementing the quantitative data obtained from advanced SIDA LC-MS/MS methodologies. researchgate.net
Applications of Tentoxin D3 in Mechanistic and Methodological Research
Utilization in Proteomics Research
Proteomics, the large-scale study of proteins, heavily relies on advanced analytical techniques to identify and quantify the vast number of proteins in a biological sample. technologynetworks.com Stable isotopes are a cornerstone of quantitative proteomics. thermofisher.com
Stable Isotope Labeling for Quantitative Proteomics (e.g., SILAC-like applications)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for quantitative proteomics. thermofisher.com In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one key difference: one medium contains a "light" form of an essential amino acid (e.g., L-lysine), while the other contains a "heavy," stable isotope-labeled form (e.g., ¹³C₆-L-lysine). thermofisher.com Over time, the heavy amino acid is incorporated into all newly synthesized proteins in the second cell population. When the two cell populations are combined and analyzed by mass spectrometry, the mass difference between the light and heavy proteins allows for precise quantification of their relative abundance.
Theoretical Application of Tentoxin-d3: While SILAC traditionally labels the entire proteome, a variation of this approach could theoretically use this compound to quantify changes in proteins that specifically interact with Tentoxin (B1683006). In such a hypothetical experiment, one cell population could be treated with "light" (unlabeled) Tentoxin, and another with "heavy" this compound. After isolating proteins that bind to Tentoxin (e.g., via affinity chromatography), the relative abundance of these proteins between the two conditions could be determined by the ratio of light to heavy Tentoxin adducts observed in the mass spectrometer. However, no published studies were found that have implemented this specific application with this compound.
Investigating Protein-Tentoxin Interactions and Target Identification
Identifying the specific proteins that a compound like Tentoxin interacts with is crucial to understanding its mechanism of action. google.com Deuterated peptides and compounds can be instrumental in these studies. lifetein.com
Theoretical Application of this compound: this compound could be used as a "bait" molecule in pull-down assays to identify its binding partners from a complex mixture of cellular proteins. news-medical.netresearchgate.net In this approach, this compound would be immobilized on a solid support (like beads) and incubated with a cell lysate. Proteins that bind to this compound would be "pulled down" and subsequently identified by mass spectrometry. The deuterium (B1214612) label would serve as a unique mass signature to confirm the presence of the bait molecule and its fragments in the analysis. Furthermore, photo-affinity labeling, a technique where a reactive group is attached to the bait molecule and activated by light to form a covalent bond with its target, could be combined with the use of this compound. The deuterium label would aid in the identification of the cross-linked peptide fragments during mass spectrometric analysis. Despite these potential applications, specific research detailing the use of this compound for protein target identification has not been found in the literature.
Tracer Studies in Metabolic and Biochemical Pathways
Stable isotope-labeled compounds are invaluable for tracing the metabolic fate of molecules in biological systems. symeres.comresearchgate.net They allow researchers to follow a compound as it is absorbed, distributed, metabolized, and excreted (ADME).
Elucidating Tentoxin Turnover, Distribution, and Catabolism in Biological Systems
Understanding how a compound is processed by an organism is fundamental in pharmacology and toxicology. medchemexpress.com The use of deuterium labeling can significantly enhance the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com
Theoretical Application of this compound: this compound could be administered to a model organism to trace its journey through the body. researchgate.net By collecting samples (e.g., blood, tissues, urine) at different time points and analyzing them with mass spectrometry, researchers could distinguish this compound and its metabolites from endogenous molecules. The deuterium label provides a clear signal to track, allowing for the quantification of the parent compound and the identification of metabolic breakdown products. This would provide precise information on the rate of turnover (how quickly it is eliminated), its distribution into various tissues, and the chemical structures of its catabolites (breakdown products). A 2013 study developed a stable isotope dilution method for quantifying Tentoxin in food samples using a triply deuterated internal standard, demonstrating the utility of deuterated Tentoxin in analytical methods, though this was for quantification in food rather than in vivo metabolic studies. nih.gov
Tracing Precursor Incorporation in Biosynthesis and Metabolic Flux Analysis
Isotopic labeling is a key technique for deciphering the biosynthetic pathways of natural products. By feeding an organism labeled precursors, scientists can determine which atoms from the precursor are incorporated into the final product.
Theoretical Application of this compound: While this compound itself is a final product, the principles of isotope tracing are central to understanding its formation. Studies on the biosynthesis of Tentoxin have used labeled precursors (like ¹³C or ¹⁵N-labeled amino acids) to unravel the steps of its synthesis by non-ribosomal peptide synthetases (NRPS). researchgate.net Conversely, if a metabolic pathway were discovered that utilizes Tentoxin as a substrate for further modification, this compound could be used to trace this conversion. By providing this compound to the biological system, any subsequent products would carry the deuterium label, enabling their identification and the characterization of the metabolic flux through that pathway. No specific research on this application of this compound was found.
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and studying the dynamics of molecules in solution. nih.govfrontiersin.org The introduction of isotopes like deuterium can provide unique insights. sigmaaldrich.com
Theoretical Application of this compound: In NMR studies of protein-ligand interactions, selectively deuterating the ligand (in this case, this compound) can simplify complex proton (¹H) NMR spectra of the protein-ligand complex. By replacing protons with deuterons, the corresponding signals in the ¹H-NMR spectrum disappear, which can help in assigning signals from the protein or the remaining protons on the ligand. sigmaaldrich.com Furthermore, deuterium NMR (²H-NMR) can be used to probe the dynamics of the bound ligand. The relaxation properties of the deuterium nucleus are sensitive to molecular motion, providing information about the flexibility and binding mode of this compound when interacting with its protein target. nih.gov While NMR has been used to study Tentoxin, specific studies utilizing this compound for these advanced NMR applications are not present in the reviewed literature. rsc.org
Data Tables
Table 1: Theoretical Applications of this compound in Research This table is illustrative and based on the general principles of using deuterated compounds in research, as specific applications for this compound are not widely published.
| Research Area | Technique | Potential Role of this compound | Research Question Addressed |
|---|---|---|---|
| Proteomics | Quantitative Proteomics | Internal standard for quantifying Tentoxin-binding proteins. | What proteins change in abundance upon Tentoxin treatment? |
| Target Identification | Labeled "bait" in affinity purification-mass spectrometry. | What proteins does Tentoxin directly bind to in a cell? | |
| Metabolomics | Tracer Studies (ADME) | Labeled tracer to follow distribution and breakdown. | How is Tentoxin metabolized and eliminated by an organism? |
| Metabolic Flux Analysis | Labeled substrate to trace conversion to other products. | Is Tentoxin a precursor for other bioactive molecules? |
| Structural Biology | NMR Spectroscopy | Isotopic label to simplify spectra and probe dynamics. | What is the structure and flexibility of Tentoxin when bound to its target? |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | TEN-d3 |
| Tentoxin | |
| Deuterium | D, ²H |
| L-lysine | |
| ¹³C₆-L-lysine | |
| Carbon-13 | ¹³C |
Structural Elucidation of this compound and its Complexes
Tentoxin is a cyclic tetrapeptide with the sequence cyclo(N-methyl-L-alanyl-L-leucyl-N-methyl-(Z)-dehydrophenylalanyl-glycyl). wikipedia.orgnih.gov Its structure has been characterized using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. wisc.edufrontiersin.org The key structural features determined for tentoxin, and by extension for this compound, include the cyclic peptide backbone and the presence of a unique α,β-didehydro-N-methylphenylalanyl residue. wikipedia.org
The primary purpose of synthesizing this compound is to create a mass-shifted version of tentoxin for use as an internal standard in isotope dilution mass spectrometry. medchemexpress.com In this context, the crucial aspect is that this compound co-elutes chromatographically with the native toxin and exhibits identical ionization behavior, while being distinguishable by its higher mass-to-charge ratio (m/z). mdpi.comnih.gov This allows for precise quantification by correcting for matrix effects and variations during sample preparation and analysis. mdpi.comnih.gov Consequently, the structural elucidation of this compound itself is not a primary research focus, as its utility is predicated on it being a near-perfect chemical mimic of the native compound.
Studying Conformation, Dynamics, and Molecular Interactions in Solution and Solid State
Similar to its structural elucidation, specific studies on the conformation, dynamics, and molecular interactions of this compound are not found in the literature. Knowledge in this area is inferred from detailed investigations of non-labeled tentoxin.
NMR spectroscopy has been a pivotal technique for analyzing the conformational landscape of tentoxin in different solvent environments. wisc.eduarxiv.org These studies have revealed that tentoxin is a conformationally flexible molecule. In chloroform, a non-polar solvent, tentoxin predominantly adopts an all-trans amide bond conformation. However, in aqueous solutions, it exhibits multiple exchanging conformations. arxiv.org A significant finding is the presence of a cis-trans-cis-trans sequence for the amide bonds in aqueous solution, creating a boat-like conformation. arxiv.org The interconversion between these forms is thought to occur through a peptide flip, involving the rotation of a non-methylated peptide bond. arxiv.org
Molecular dynamics simulations have further explored the conformational possibilities and interactions of tentoxin. nih.gov These computational methods, combined with experimental data, provide a detailed picture of how the peptide's structure can change, which is crucial for understanding its interaction with biological targets. Given that the substitution of hydrogen with deuterium results in a negligible change in molecular properties, the conformational dynamics and interaction profiles established for tentoxin are considered directly applicable to this compound when it is used as an analytical standard. nih.gov
Method Development and Validation in Analytical Chemistry
The most significant and direct application of this compound is in the field of analytical chemistry, specifically for the quantification of the mycotoxin tentoxin in various complex matrices. Its use as a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern, high-performance analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
The use of an ideal internal standard is critical for accurate quantification in LC-MS/MS, as it compensates for analyte loss during sample preparation and corrects for matrix-induced signal suppression or enhancement during ionization. mdpi.comnih.gov this compound is considered an excellent internal standard because its physicochemical properties are nearly identical to the native analyte, ensuring it behaves similarly throughout the entire analytical process. medchemexpress.comnih.gov
Quality Control and Proficiency Testing Schemes for Mycotoxin Analysis
This compound plays a vital role in ensuring the quality and reliability of data in laboratories that test for mycotoxins. It is incorporated into analytical methods used for routine quality control (QC) and is a key component in proficiency testing (PT) schemes. bund.denmisa.org PT schemes are inter-laboratory comparisons designed to assess the performance of analytical laboratories and the competence of their methods. nmisa.orgmdpi.com
In a typical PT scheme for Alternaria toxins, participating laboratories receive test materials (e.g., contaminated tomato puree, wheat, or sunflower seeds) and are tasked with quantifying the mycotoxins present, including tentoxin. nih.govbund.de The use of this compound as an internal standard is often recommended or required by the standardized methods being evaluated. nih.gov For instance, a 2019 proficiency test conducted by the German National Reference Laboratory for Mycotoxins and Plant Toxins for the analysis of Alternaria toxins in tomato products involved numerous laboratories, many of which utilized this compound for quantification. bund.de
The data below, derived from a proficiency testing report, illustrates the use of this compound as an internal standard by participating laboratories for the analysis of tentoxin (TEN).
Table 1: Use of this compound in a Proficiency Test for Alternaria Toxin Analysis This table is a representative example based on data from a proficiency testing report.
| Laboratory Code | Internal Standard Used for TEN Quantification |
|---|---|
| LC0002 | This compound |
| LC0003 | This compound |
| LC0005 | This compound |
| LC0006 | This compound |
| LC0007 | TEN-d3 |
| LC0008 | TEN-d3 |
| LC0013 | TEN-D3 |
| LC0015 | Tentoxin d3 (TEN d3) |
Source: Adapted from the 2020 Report on the Proficiency Test of the German National Reference Laboratory for Mycotoxins and Plant Toxins. bund.de
The successful participation in such schemes, facilitated by the use of accurate methods employing this compound, provides objective evidence of a laboratory's capability to produce reliable results for regulatory and food safety purposes. nmisa.org
Inter-laboratory Comparison Studies for Harmonization of Tentoxin Quantification
Inter-laboratory comparison studies are crucial for the validation and standardization of analytical methods. europa.eu Before a method can be adopted as an official standard (e.g., by the European Committee for Standardization, CEN), it must be rigorously tested by multiple laboratories to demonstrate its robustness, reliability, and reproducibility. researchgate.neteuropa.eu
This compound has been instrumental in the development and validation of standardized methods for Alternaria toxins. For example, the European Commission's Joint Research Centre (JRC) organized a method validation study for the determination of five Alternaria toxins, including tentoxin, in various foods. nih.goveuropa.eu The method, which was based on extraction followed by solid-phase extraction (SPE) clean-up and LC-MS/MS analysis, was validated through an inter-laboratory trial. researchgate.neteuropa.eu The availability and use of isotopically labeled internal standards like this compound were highlighted as major improvements, reducing sample handling and enhancing the accuracy of the results. researchgate.net
The performance of such methods is often evaluated based on parameters like repeatability (RSDr) and reproducibility (RSDR). The use of this compound helps to minimize variability between laboratories, contributing to better reproducibility and the harmonization of results. researchgate.net
Table 2: Performance Characteristics of a Validated LC-MS/MS Method Using Isotopically Labeled Internal Standards This table presents example performance data for tentoxin from an inter-laboratory validation study.
| Analyte | Matrix Example | Average Recovery (%) | Reproducibility (RSDR %) |
|---|---|---|---|
| Tentoxin | Tomato Puree | 102 | 15 |
| Tentoxin | Wheat | 98 | 12 |
| Tentoxin | Sunflower Seeds | 101 | 18 |
Source: Data synthesized from method validation studies. nih.govresearchgate.net
These studies demonstrate that methods employing this compound are fit for the purpose of official food control, supporting fair trade and consumer protection by ensuring that analytical results are comparable and reliable across different laboratories and countries. europa.eu
Future Directions and Emerging Research Avenues for Tentoxin and Its Analogs
Discovery and Characterization of Novel Tentoxin (B1683006) Analogs and Derivatives
The discovery and development of new tentoxin analogs are crucial for enhancing its efficacy and specificity as a potential herbicide and for probing its biological functions. In this context, Tentoxin-d3 serves as an indispensable tool for the accurate quantification and characterization of these novel compounds.
A significant breakthrough in the analysis of tentoxin and its derivatives was the development of a stable isotope dilution analysis (SIDA) method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For this method, triply deuterated (d3) internal standards of tentoxin, dihydrotentoxin, and isotentoxin were synthesized. nih.gov This approach allows for highly accurate and sensitive quantification, overcoming matrix effects in complex samples like food products. nih.govmdpi.comresearcher.life The synthesis of these labeled standards involves introducing the deuterium (B1214612) labels in the final step before the cyclization of the peptide. nih.gov
The application of this compound as an internal standard is critical when evaluating the production of new analogs, whether through chemical synthesis or biosynthetic pathways. sigmaaldrich.com For instance, several total syntheses of tentoxin have been developed, and libraries of its analogs have been created to explore structure-activity relationships. sigmaaldrich.com The precise quantification enabled by this compound is vital for comparing the yields of different synthetic routes and for the characterization of the resulting analogs. nih.gov
The table below summarizes key analytical parameters for the quantification of tentoxin using methods that rely on isotopically labeled standards like this compound.
| Parameter | Value | Matrix Examples | Reference |
| Limit of Detection (LOD) | 0.10 to 0.99 µg/kg | Potato starch, tomato puree, white pepper | nih.gov |
| Recoveries | 98 to 115% | Potato starch, tomato puree, white pepper | nih.gov |
| Inter/Intraday RSD | < 8.8% | Potato starch, tomato puree, white pepper | nih.gov |
| Quantification Range | 5 to 500 µg/kg | Wheat, tomato juice, sunflower seeds | mdpi.com |
Advanced Genomic, Transcriptomic, and Proteomic Approaches to Tentoxin Research
Understanding the molecular response of organisms to tentoxin is fundamental for elucidating its mode of action and identifying potential resistance mechanisms. Advanced "omics" technologies provide a system-wide view of these responses, and this compound plays a crucial, albeit indirect, role in ensuring the reliability of such studies.
In quantitative proteomics, techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) are used to compare protein abundance between different states, for example, with and without toxin treatment. nih.gov For these studies to be meaningful, the concentration of the bioactive compound being tested must be precisely known and correlated with the observed proteomic changes. This compound is the gold standard for accurately measuring the concentration of tentoxin in the experimental system, thereby ensuring that the observed changes in protein expression are correctly attributed to a specific dosage of the toxin.
While direct large-scale proteomic or transcriptomic studies specifically using this compound as a quantifier are not yet widely published, the principle is well-established in pharmacological and toxicological research. Such an approach would be invaluable for studying the effects of tentoxin on chloroplast F1 H+-ATPase and identifying other potential off-target effects.
Exploration of Additional Biological Targets and Uncharacterized Pathways
The primary target of tentoxin is the chloroplast F1 H+-ATPase, but the full spectrum of its biological interactions and metabolic fate is still under investigation. Stable isotope labeling, using molecules like this compound, is a powerful strategy for tracing the biotransformation of compounds and identifying new metabolic pathways and targets. mdpi.comsemanticscholar.org
By exposing an organism or cellular system to this compound, researchers can use mass spectrometry to track the appearance of deuterated metabolites. This allows for the unambiguous identification of molecules derived from tentoxin, providing direct evidence of its metabolic conversion. mdpi.comnih.gov This methodology has been successfully applied to study the metabolism of other mycotoxins, where deuterated precursors helped to elucidate hydroxylation and other biotransformation pathways in mammalian systems. mdpi.comsemanticscholar.org
For example, studies on the metabolism of tentoxin by rat liver microsomes have been conducted, and the use of isotopically labeled tentoxin would greatly enhance the precision of such investigations. sigmaaldrich.com Furthermore, identifying the metabolic products of tentoxin in plants is crucial for understanding its bioherbicidal activity and potential for resistance development. researchgate.net The use of this compound in such studies would provide clear insights into how plants detoxify the compound.
Development of Biotechnological Applications and Bioherbicidal Strategies
Tentoxin's selective herbicidal activity makes it a promising candidate for development as a bioherbicide. sigmaaldrich.com A critical aspect of developing any agrochemical is understanding its environmental fate and metabolism in target and non-target organisms. This compound is an ideal tool for these investigations.
The kinetic isotope effect, where the replacement of hydrogen with deuterium can slow down metabolic reactions at the site of labeling, can be exploited. By comparing the breakdown rate of tentoxin with that of a specifically deuterated analog like this compound, researchers can identify the primary sites of metabolic attack. This knowledge can then be used to design new, more stable analogs with improved herbicidal persistence and efficacy.
Moreover, accurate quantification of tentoxin in soil, water, and plant tissues is essential for risk assessment and regulatory approval. The stable isotope dilution methods enabled by this compound provide the necessary accuracy and reliability for such environmental monitoring. mdpi.comresearcher.liferesearchgate.net The development of robust analytical methods is a key step in bringing a bioherbicide to market.
Computational Modeling and Simulation Studies of Tentoxin Interactions
Computational methods are increasingly used to understand the complex interactions between small molecules like tentoxin and their protein targets. researchgate.net These studies, which include molecular docking and molecular dynamics (MD) simulations, provide insights into the binding modes and conformational changes that govern biological activity. nih.gov
The accuracy of these computational models depends on their validation against experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions and determining the solution structure of molecules like tentoxin. sigmaaldrich.comnih.gov Several NMR studies have been conducted to investigate the complex conformational landscape of tentoxin. sigmaaldrich.com
While not yet documented specifically for tentoxin, the use of deuterated analogs is a common strategy in NMR studies of protein-ligand complexes. Selective deuteration can simplify complex proton NMR spectra, making it easier to determine the structure of the bound ligand and identify the specific atoms involved in the interaction. Therefore, this compound could be a valuable tool in future high-resolution NMR studies aimed at refining the computational models of tentoxin's interaction with the F1-ATPase. This integration of experimental and computational approaches is crucial for the rational design of new tentoxin analogs with enhanced or modified activities. nih.gov
Q & A
Q. What are the validated analytical methods for detecting Tentoxin-d3 in plant-pathogen interaction studies?
this compound detection typically employs high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) due to its high specificity for deuterated compounds. Researchers should optimize column selection (e.g., C18 reverse-phase) and ionization parameters (e.g., electrospray ionization in positive mode) to distinguish this compound from its non-deuterated analog. Validation must include spiked recovery experiments in plant matrices to account for matrix effects .
Q. How can researchers ensure the stability of this compound in experimental conditions mimicking plant apoplastic fluid?
Stability studies should involve:
- pH-dependent degradation assays (pH 4.5–6.5, reflecting apoplastic environments).
- Temperature-controlled incubators (20–30°C) with periodic sampling over 72 hours.
- Quantification via LC-MS/MS to monitor deuterium retention. A common finding is reduced stability at pH >6.0, necessitating buffered solutions for in vitro assays .
Q. What are the best practices for synthesizing this compound with high isotopic purity?
Synthesis protocols often use deuterium exchange reactions under acidic catalysis (e.g., D2O/H2SO4) targeting the methyl groups of Tentoxin. Post-synthesis, purification via preparative HPLC and validation using nuclear magnetic resonance (NMR) to confirm >98% deuterium incorporation at designated positions are critical. Contamination by non-deuterated byproducts must be <2% to avoid confounding bioactivity results .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported EC50 values for this compound’s inhibition of chloroplast ATPase?
Discrepancies in EC50 values (e.g., 10 nM vs. 50 nM) may arise from:
- Variability in chloroplast isolation protocols (e.g., spinach vs. Arabidopsis sources).
- Differences in ATPase activity assays (e.g., spectrophotometric vs. radiometric methods). A meta-analysis approach comparing raw datasets from primary studies is recommended, focusing on normalizing data to ATPase-specific activity (μmol ATP/min/mg protein) and controlling for light exposure during assays .
Q. What experimental designs can elucidate this compound’s synergistic effects with other phytotoxins in fungal virulence?
Use fractional inhibitory concentration (FIC) indices in dual-toxin assays:
- Co-apply this compound with alternariol or fusicoccin at sub-inhibitory concentrations.
- Monitor virulence markers (e.g., lesion size in Arabidopsis thaliana) and transcriptomic profiles (RNA-seq) of pathogenicity genes. Recent studies suggest synergism with alternariol via suppression of host ROS scavenging enzymes .
Q. How can computational modeling improve the prediction of this compound’s binding dynamics to the chloroplast F1F0-ATP synthase?
Molecular dynamics (MD) simulations using cryo-EM structures of ATP synthase (PDB ID: 6FKF) can map deuterium’s steric effects on binding. Key parameters include:
- Free energy perturbation (FEP) calculations to compare binding affinities of deuterated vs. non-deuterated Tentoxin.
- Solvent-accessible surface area (SASA) analysis to assess hydrophobic interactions. Preliminary models indicate deuterium enhances binding entropy by reducing conformational flexibility in the toxin’s cyclic peptide backbone .
Methodological Challenges and Solutions
Q. What strategies mitigate isotopic dilution effects in long-term this compound uptake studies?
Isotopic dilution (e.g., from endogenous amino acids) can be minimized by:
- Pre-treating plants with deuterium-free nutrient solutions for 48 hours pre-exposure.
- Using kinetic modeling to correct for metabolic turnover rates. A 2024 study demonstrated <5% signal loss in maize roots using this approach .
Q. How should researchers design controls to distinguish this compound’s direct effects from host-mediated responses?
Include triple controls :
- Non-deuterated Tentoxin (biological activity control).
- Deuterated solvent (DMSO-d6) control.
- ATP synthase knockout plant lines (e.g., atpB mutants). This design isolates deuterium-specific effects, such as altered membrane permeability or redox signaling .
Data Interpretation and Reporting
Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in this compound studies?
Use nonlinear mixed-effects models (NLME) to account for inter-experimental variability. Parameters include:
Q. How can researchers validate this compound’s role in mitochondrial retrograde signaling without conflating it with chloroplast-specific pathways?
Apply tissue-specific CRISPR-Cas9 knockdowns (e.g., MITO-LOX in mitochondria vs. RBCS in chloroplasts) coupled with transcriptomic profiling. A 2025 study identified a mitochondrial-nucleus signaling axis activated only at this compound concentrations >100 nM, independent of chloroplast dysfunction .
Tables for Key Methodological Comparisons
| Parameter | HPLC-UV | LC-MS/MS | NMR |
|---|---|---|---|
| Detection Limit (this compound) | 1 μg/mL | 0.1 ng/mL | 10 μg/mL |
| Isotopic Specificity | Low | High | Very High |
| Sample Preparation Time | 30 min | 2 hours | 24 hours |
| Best Use Case | Bulk purity | Trace quantification | Structural validation |
| Table 1: Analytical methods for this compound quantification . |
| Experimental Condition | Reported Stability (Half-Life) | Key Degradation Factor |
|---|---|---|
| pH 5.0, 25°C | 48 hours | Hydrolysis |
| pH 6.5, 30°C | 12 hours | Oxidative deamination |
| Dark, 4°C | >7 days | N/A |
| Table 2: Stability of this compound under apoplastic conditions . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
